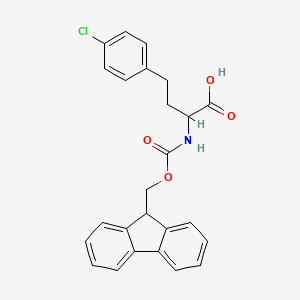

N-Fmoc-4-chloro-D-homophenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Fmoc-4-Chlor-D-Homophenylalanin ist ein synthetisches Aminosäurederivat mit der chemischen Formel C25H22ClNO4. Es wird häufig in der Peptidsynthese eingesetzt, da es einzigartige strukturelle Eigenschaften besitzt. Die Verbindung verfügt über eine Fluorenylmethyloxycarbonyl- (Fmoc-)Schutzgruppe, die in der Festphasenpeptidsynthese (SPPS) weit verbreitet ist, um die Aminogruppe während des Syntheseprozesses zu schützen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Fmoc-4-Chlor-D-Homophenylalanin kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Schutzgruppe der Aminogruppe mit der Fmoc-Gruppe. Dies kann durch Reaktion der Aminosäure mit Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl) in Gegenwart einer Base wie Natriumhydrogencarbonat in einer wässrigen Dioxanlösung erreicht werden . Eine andere Methode beinhaltet die Verwendung von 9-Fluorenylmethylsuccinimidylcarbonat (Fmoc-OSu), das durch Reaktion von Fmoc-Cl mit dem Dicyclohexylammoniumsalz von N-Hydroxysuccinimid erhalten werden kann .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Fmoc-4-Chlor-D-Homophenylalanin beinhaltet typischerweise eine großtechnische Synthese mit automatisierten Peptidsynthesizern. Das Verfahren umfasst die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette, wobei die Fmoc-Gruppe bei Bedarf entfernt und wieder eingeführt wird, um die Aminogruppe zu schützen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Fmoc-4-Chlor-D-Homophenylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Entschützungreaktionen: Die Fmoc-Gruppe kann unter Verwendung einer Base wie Piperidin entfernt werden, die ein stabiles Addukt mit dem Dibenzofulven-Nebenprodukt bildet.

Gängige Reagenzien und Bedingungen

Fmoc-Schutz: Fmoc-Cl, Natriumhydrogencarbonat, wässriges Dioxan.

Fmoc-Entschützung: Piperidin in N,N-Dimethylformamid (DMF)-Lösung.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die entschützte Aminosäure und verschiedene substituierte Derivate, abhängig von den spezifischen Substitutionsreaktionen, die durchgeführt werden .

Wissenschaftliche Forschungsanwendungen

N-Fmoc-4-Chlor-D-Homophenylalanin wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen Chemie, Biologie und Medizin. Seine Hauptanwendung liegt in der Festphasenpeptidsynthese (SPPS), wo es als Baustein für die Synthese von Peptiden und Proteinen dient . Darüber hinaus wird es bei der Entwicklung von peptid-basierten Medikamenten und bei der Untersuchung von Protein-Protein-Wechselwirkungen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von N-Fmoc-4-Chlor-D-Homophenylalanin beinhaltet hauptsächlich seine Rolle als geschützte Aminosäure in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und verhindert so unerwünschte Nebenreaktionen.

Wirkmechanismus

The mechanism of action of N-Fmoc-4-chloro-D-homophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

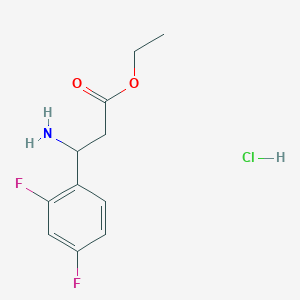

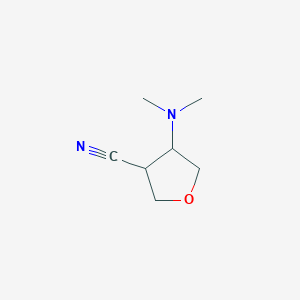

N-Fmoc-4-Chlor-D-Phenylalanin: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Homophenylgruppe.

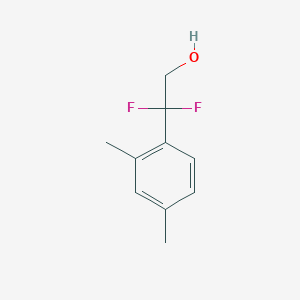

N-Fmoc-4-Methoxy-D-Homophenylalanin: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Chlorgruppe.

N-Fmoc-2-Chlor-D-Homophenylalanin: Ähnliche Struktur, aber mit der Chlorgruppe an einer anderen Position.

Einzigartigkeit

N-Fmoc-4-Chlor-D-Homophenylalanin ist einzigartig aufgrund des Vorhandenseins sowohl der Fmoc-Schutzgruppe als auch des Chlorsubstituenten am Homophenylalanin-Rückgrat.

Eigenschaften

Molekularformel |

C25H22ClNO4 |

|---|---|

Molekulargewicht |

435.9 g/mol |

IUPAC-Name |

4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29) |

InChI-Schlüssel |

CMSUCSRQQQVXJJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12308820.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)

![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)

![[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate](/img/structure/B12308846.png)

![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)

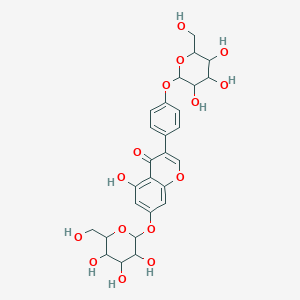

![7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12308874.png)